molecular formula C18H19N5O2 B3006947 1-(2,4-Dimethylbenzoyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine CAS No. 2097869-44-6

1-(2,4-Dimethylbenzoyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine

Cat. No. B3006947
CAS RN: 2097869-44-6
M. Wt: 337.383
InChI Key: SDWRPOYPDHLYLT-UHFFFAOYSA-N
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Description

1,2,4-Triazolo[1,5-a]pyrimidines are a class of compounds that have shown significant biological activity. They are part of a larger group of compounds known as azolo[1,5-a]pyrimidines . These compounds have been studied for their potential use in treating various diseases, including Human African Trypanosomiasis .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazolo[1,5-a]pyrimidines consists of a pyrimidine ring fused with a 1,2,4-triazole ring . The specific structure of “1-(2,4-Dimethylbenzoyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine” would include additional substituents at the 1, 3, and 5 positions of the triazolopyrimidine ring.


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazolo[1,5-a]pyrimidines would depend on the specific substituents and their positions on the triazolopyrimidine ring. Generally, these compounds can undergo reactions typical of aromatic heterocycles .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazolo[1,5-a]pyrimidines, such as their melting point, boiling point, and solubility, would depend on the specific substituents and their positions on the triazolopyrimidine ring .

Safety And Hazards

The safety and hazards associated with 1,2,4-triazolo[1,5-a]pyrimidines would depend on their specific structure and biological activity. As with all chemicals, appropriate safety precautions should be taken when handling these compounds .

Future Directions

The future directions of research on 1,2,4-triazolo[1,5-a]pyrimidines could include the synthesis of new derivatives with different substituents, the study of their biological activity, and the development of methods for their large-scale production .

properties

IUPAC Name

(2,4-dimethylphenyl)-[3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-11-4-5-15(12(2)6-11)17(24)22-8-14(9-22)25-16-7-13(3)21-18-19-10-20-23(16)18/h4-7,10,14H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDWRPOYPDHLYLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)N2CC(C2)OC3=CC(=NC4=NC=NN34)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dimethylbenzoyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine

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